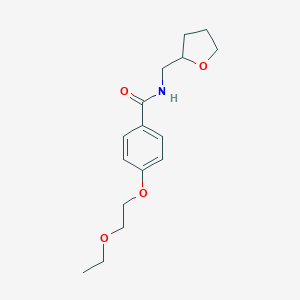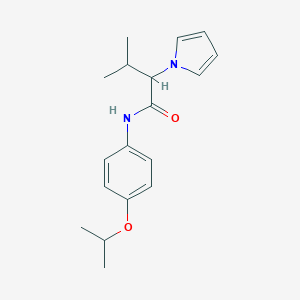![molecular formula C24H24N2O4 B268664 N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide](/img/structure/B268664.png)
N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide, also known as BPPB, is a chemical compound that has been widely studied for its potential therapeutic applications. BPPB belongs to the class of benzamide derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. In
作用机制
The mechanism of action of N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme and the activation of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. COX-2 is an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. Inhibition of COX-2 by this compound leads to a reduction in the production of inflammatory mediators, resulting in anti-inflammatory and analgesic effects. PPARγ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. Activation of PPARγ by this compound leads to a reduction in inflammation and an improvement in insulin sensitivity, making it a potential therapeutic target for the treatment of metabolic disorders such as diabetes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, resulting in anti-inflammatory and analgesic effects. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to improve insulin sensitivity and glucose metabolism by activating the PPARγ pathway.
实验室实验的优点和局限性
One of the advantages of N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide is its broad range of biological activities, making it a potential therapeutic target for various diseases. This compound is also relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of this compound is its low water solubility, which can make it difficult to administer in vivo. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its biological effects.
未来方向
There are several future directions for the study of N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide. One potential area of research is the development of novel analogs of this compound with improved solubility and potency. Another area of research is the investigation of the role of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, the potential use of this compound in combination with other drugs for the treatment of cancer and metabolic disorders should be explored.
合成方法
The synthesis of N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide involves the reaction of N-benzyl-2-aminobenzamide with 2-(4-methoxyphenoxy)propanoic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure this compound.
科学研究应用
N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been shown to have anti-tumor effects in various cancer cell lines and animal models of cancer. In addition, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C24H24N2O4 |
|---|---|
分子量 |
404.5 g/mol |
IUPAC 名称 |
N-benzyl-2-[2-(4-methoxyphenoxy)propanoylamino]benzamide |
InChI |
InChI=1S/C24H24N2O4/c1-17(30-20-14-12-19(29-2)13-15-20)23(27)26-22-11-7-6-10-21(22)24(28)25-16-18-8-4-3-5-9-18/h3-15,17H,16H2,1-2H3,(H,25,28)(H,26,27) |
InChI 键 |
IZGNSEJFNUZVRX-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2)OC3=CC=C(C=C3)OC |
规范 SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2)OC3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-(allyloxy)phenyl]isonicotinamide](/img/structure/B268582.png)
![N-[2-(benzyloxy)phenyl]nicotinamide](/img/structure/B268587.png)
![N-[2-(benzyloxy)phenyl]butanamide](/img/structure/B268588.png)
![N-[3-(3-methylbutoxy)phenyl]pyridine-4-carboxamide](/img/structure/B268590.png)
![N-[3-(allyloxy)phenyl]-2-methylbenzamide](/img/structure/B268591.png)

![N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea](/img/structure/B268593.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]isonicotinamide](/img/structure/B268596.png)

![N-[3-(2-methoxyethoxy)phenyl]isonicotinamide](/img/structure/B268598.png)
![2-(3,5-dimethylphenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268601.png)
![N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide](/img/structure/B268602.png)
![N-[(4-methyl-1-piperazinyl)carbothioyl]-4-(2-phenoxyethoxy)benzamide](/img/structure/B268604.png)